2-(2-Phenylpropyl)imidazolidin-4-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
2-(2-phenylpropyl)imidazolidin-4-one |
InChI |
InChI=1S/C12H16N2O/c1-9(10-5-3-2-4-6-10)7-11-13-8-12(15)14-11/h2-6,9,11,13H,7-8H2,1H3,(H,14,15) |
InChI Key |
BEAHFAIIWJYVPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1NCC(=O)N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Phenylpropyl Imidazolidin 4 One and Analogues
General Principles of Imidazolidin-4-one (B167674) Ring Synthesis
The construction of the imidazolidin-4-one ring is predicated on several key chemical transformations. These methods offer versatility in accessing a wide array of substituted analogues, allowing for the modulation of their chemical and biological properties.
Condensation Reactions with Carbonyl Compounds and Amino Acid Amides
One of the most fundamental and widely employed methods for the synthesis of 2-substituted imidazolidin-4-ones is the direct condensation of an aldehyde or a ketone with an amino acid amide or its corresponding salt. This reaction typically proceeds under acidic or basic catalysis, or through thermal conditions, to yield the cyclized product.
The reaction mechanism involves the initial formation of a Schiff base (imine) between the carbonyl group of the aldehyde/ketone and the primary amine of the amino acid amide. This is followed by an intramolecular cyclization, where the amide nitrogen attacks the imine carbon, leading to the formation of the five-membered imidazolidin-4-one ring. The use of dehydrating agents or azeotropic removal of water can drive the reaction towards the product.
A variety of amino acid amides, such as glycinamide (B1583983), alaninamide, and phenylalaninamide, can be utilized, which allows for the introduction of substituents at the C-5 position of the heterocyclic ring. The choice of the carbonyl compound directly determines the nature of the substituent at the C-2 position.
| Reactant 1 | Reactant 2 | Conditions | Product |
| Aldehyde/Ketone | Amino Acid Amide | Acid or Base Catalyst, Reflux | 2,5-disubstituted Imidazolidin-4-one |
| Benzaldehyde | Glycinamide HCl | p-TsOH, MeOH, Reflux | 2-Phenylimidazolidin-4-one |
| Acetone | Glycinamide | Reflux | 2,2-Dimethylimidazolidin-4-one |
Cyclization Reactions Utilizing Paraformaldehyde and Bases
Paraformaldehyde, a solid polymer of formaldehyde, serves as a convenient source of formaldehyde for the synthesis of certain imidazolidin-4-one derivatives, particularly those unsubstituted at the C-2 position or bearing a hydroxymethyl group. The reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃).
This methodology is particularly useful in the synthesis of bis-imidazolidinones through dimerization and cyclization of appropriately substituted peptide building blocks. In such cases, paraformaldehyde and a base are used to form the imidazolidin-4-one ring. The reaction proceeds by the reaction of the amine functionalities with formaldehyde generated in situ, followed by intramolecular cyclization.
Approaches Involving C-Phenylglycine Derivatives
The use of C-phenylglycine and its derivatives provides a robust route to 5-phenyl-substituted imidazolidin-2,4-diones (hydantoins) and 2-thioxo-imidazolidin-4-ones. nih.govresearchgate.net This method involves a two-step process. The first step is often a Strecker synthesis, reacting an arylaldehyde with sodium cyanide and ammonium chloride, followed by acid hydrolysis to produce the C-arylglycine derivative. mdpi.com
In the second step, the C-arylglycine is reacted with an isocyanate (e.g., phenyl isocyanate) or an isothiocyanate (e.g., phenyl isothiocyanate) in the presence of a base. This is followed by an acid-catalyzed intramolecular cyclization to yield the corresponding 3,5-disubstituted imidazolidin-2,4-dione or 2-thioxo-imidazolidin-4-one. nih.govmdpi.com This approach allows for the introduction of a phenyl group (or a substituted phenyl group) at the C-5 position of the imidazolidinone ring.
Table of Synthesized Imidazolidinic Derivatives via C-Phenylglycine: nih.gov
| C-Arylglycine Derivative | Reagent | Product | Yield (%) |
| C-4-Methylphenylglycine | Phenyl isocyanate | 3-Phenyl-5-(4-methylphenyl)-imidazolidin-2,4-dione | 77.5 |
| C-4-Methylphenylglycine | Phenyl isothiocyanate | 3-Phenyl-5-(4-methylphenyl)-2-thioxo-imidazolidin-4-one | 78.6 |
| C-4-Ethylphenylglycine | Phenyl isocyanate | 3-Phenyl-5-(4-ethylphenyl)-imidazolidin-2,4-dione | 75.2 |
| C-4-Ethylphenylglycine | Phenyl isothiocyanate | 3-Phenyl-5-(4-ethylphenyl)-2-thioxo-imidazolidin-4-one | 73.3 |
Cyclization of Schiff Bases
The synthesis of imidazolidin-4-ones can also be achieved through the cyclization of pre-formed Schiff bases. ajchem-a.comresearchcommons.orgresearchcommons.orgresearchgate.netekb.eg This method offers a degree of control as the Schiff base intermediate can be isolated and characterized before the final ring-closing step. The Schiff bases are typically synthesized by the condensation of a primary amine with an aldehyde or ketone.
For the synthesis of imidazolidin-4-ones, Schiff bases derived from amino acid amides or esters are particularly useful. The cyclization of these Schiff bases can be effected by treatment with a suitable cyclizing agent. For instance, reaction with reagents like 2-aminoacetic acid (glycine) can lead to the formation of the imidazolidin-4-one ring. researchcommons.orgresearchcommons.org The reaction conditions, such as solvent and temperature, can influence the efficiency of the cyclization.
Targeted Synthesis of 2-(2-Phenylpropyl)imidazolidin-4-one and Structurally Related Compounds
The synthesis of the specific target molecule, this compound, and its analogues can be strategically planned based on the general principles outlined above. The key is the selection of appropriate starting materials to introduce the desired 2-phenylpropyl moiety at the C-2 position of the imidazolidin-4-one ring.
Strategies for Incorporating the Phenylpropyl Moiety
The most direct and efficient strategy to incorporate the 2-phenylpropyl group at the C-2 position of the imidazolidin-4-one ring is through the condensation reaction described in section 2.1.1. This involves the reaction of 3-phenylbutanal with an amino acid amide, such as glycinamide.
The 3-phenylbutanal possesses the required carbon skeleton of the 2-phenylpropyl group. The reaction would proceed via the formation of a Schiff base between the aldehyde group of 3-phenylbutanal and the primary amine of glycinamide, followed by intramolecular cyclization to form the desired this compound.
Proposed Synthesis of this compound:
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Expected Product |
| 3-Phenylbutanal | Glycinamide Hydrochloride | p-Toluenesulfonic acid / Toluene | This compound |
This approach is highly convergent and allows for the direct installation of the desired substituent in a single cyclization step. Variations in the amino acid amide component would allow for the synthesis of a library of structurally related compounds with different substituents at the C-5 position.
Synthesis of Bis-cyclic Imidazolidine-4-one Systems
The synthesis of bis-cyclic imidazolidin-4-one systems can be achieved through the condensation of a suitable diamine with a dicarbonyl compound or its equivalent, followed by cyclization. A notable example involves the synthesis of chiral bis-imidazolidin-4-ones. These syntheses often result in the formation of new stereocenters, leading to a mixture of diastereomers.
One reported method involves a multi-step sequence starting from a chiral amino acid derivative. The key steps typically include the formation of an amide bond followed by an intramolecular cyclization to form the first imidazolidin-4-one ring. Subsequent reaction with another equivalent of a cyclizing agent leads to the formation of the second ring, thus completing the bis-cyclic system. The stereochemical outcome of the reaction is influenced by the chirality of the starting amino acid.
A representative reaction scheme for the synthesis of a chiral bis-imidazolidin-4-one is depicted below. The process begins with the reaction of a dihydrazide with an α-keto acid derivative, leading to the formation of a bis-hydrazone, which then undergoes cyclization to yield the final bis-imidazolidin-4-one product.
Table 1: Synthesis of a Chiral Bis-imidazolidin-4-one Derivative
| Reactant 1 | Reactant 2 | Product |
| Isophthaloyl dihydrazide | N-acetyl-DL-phenylalanine | Chiral bis-imidazolidin-4-one |
This table illustrates a general synthetic approach and does not represent specific yields or reaction conditions from a single source.
Preparation of Thioxoimidazolidin-4-one Analogues
Several synthetic methodologies have been developed for the preparation of 2-thioxoimidazolidin-4-one analogues, which are sulfur-containing counterparts of imidazolidin-4-ones. These methods offer versatility in introducing various substituents onto the heterocyclic core.
A common and efficient method for the synthesis of 2-thioxoimidazolidin-4-ones involves the cyclization of thiosemicarbazones with α-haloesters, such as ethyl chloroacetate, in the presence of a base like sodium acetate. The reaction proceeds via an initial S-alkylation of the thiosemicarbazone followed by an intramolecular cyclization to form the thioxoimidazolidin-4-one ring. This method allows for the synthesis of a wide range of derivatives by varying the aldehyde or ketone used to prepare the initial thiosemicarbazone.
Table 2: Synthesis of 3-{[2,6-bis(4-substituted phenyl)-1-methylpiperidin-4-ylidene] amino}-2-thioxo-imidazolidin-4-one Derivatives
| Thiosemicarbazone Derivative | Reagents | Product | Yield (%) |
| 2,6-bis(4-chlorophenyl)-1-methylpiperidin-4-one thiosemicarbazone | Ethyl chloroacetate, Fused sodium acetate | 3-{[2,6-bis(4-chlorophenyl)-1-methylpiperidin-4-ylidene]amino}-2-thioxoimidazolidin-4-one | 78 |
| 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one thiosemicarbazone | Ethyl chloroacetate, Fused sodium acetate | 3-{[2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-ylidene]amino}-2-thioxoimidazolidin-4-one | 82 |
| 2,6-bis(4-methylphenyl)-1-methylpiperidin-4-one thiosemicarbazone | Ethyl chloroacetate, Fused sodium acetate | 3-{[2,6-bis(4-methylphenyl)-1-methylpiperidin-4-ylidene]amino}-2-thioxoimidazolidin-4-one | 80 |
Another versatile route to 5-substituted-2-thioxoimidazolidin-4-ones involves the reaction of α-amino acids with isothiocyanates. mdpi.comnih.gov In this procedure, the amino acid is first treated with an isothiocyanate, typically in the presence of a base, to form a thiourea derivative. This intermediate then undergoes an acid-catalyzed intramolecular cyclization to yield the desired 2-thioxoimidazolidin-4-one. The use of different α-amino acids and isothiocyanates provides a straightforward way to introduce diversity at the C-5 and N-3 positions of the heterocyclic ring. mdpi.comnih.gov
Table 3: Synthesis of 5-Aryl-3-phenyl-2-thioxoimidazolidin-4-ones from C-Phenylglycine Derivatives
| C-Phenylglycine Derivative | Reagent | Product | Yield (%) |
| (±)-C-(4-Methoxyphenyl)glycine | Phenyl isothiocyanate | (±)-5-(4-Methoxyphenyl)-3-phenyl-2-thioxoimidazolidin-4-one | 72.5 |
| (±)-C-(4-Methylphenyl)glycine | Phenyl isothiocyanate | (±)-5-(4-Methylphenyl)-3-phenyl-2-thioxoimidazolidin-4-one | 78.6 |
| (±)-C-(4-Ethylphenyl)glycine | Phenyl isothiocyanate | (±)-5-(4-Ethylphenyl)-3-phenyl-2-thioxoimidazolidin-4-one | 73.3 |
| (±)-C-(4-Isopropylphenyl)glycine | Phenyl isothiocyanate | (±)-5-(4-Isopropylphenyl)-3-phenyl-2-thioxoimidazolidin-4-one | 74.7 |
A straightforward synthesis of 5-aryl-2-thioxoimidazolidin-4-ones involves the condensation of arylglyoxal hydrates with thiourea. eurchembull.comresearchgate.net This reaction is typically carried out in acetic acid at room temperature. eurchembull.comresearchgate.net The methodology is advantageous due to its mild reaction conditions and the ready availability of the starting materials. The reaction proceeds to give the desired products in good yields. eurchembull.comresearchgate.net
Table 4: Synthesis of 5-Aryl-2-thioxoimidazolidin-4-ones from Arylglyoxal Hydrates
| Arylglyoxal Hydrate | Reagent | Product | Yield (%) |
| Phenylglyoxal hydrate | Thiourea | 5-Phenyl-2-thioxoimidazolidin-4-one | 86.5 |
| 4-Bromophenylglyoxal hydrate | Thiourea | 5-(4-Bromophenyl)-2-thioxoimidazolidin-4-one | 91.1 |
| 4-Chlorophenylglyoxal hydrate | Thiourea | 5-(4-Chlorophenyl)-2-thioxoimidazolidin-4-one | 92.4 |
| 4-Methylphenylglyoxal hydrate | Thiourea | 5-(4-Methylphenyl)-2-thioxoimidazolidin-4-one | 84.4 |
| 4-Methoxyphenylglyoxal hydrate | Thiourea | 5-(4-Methoxyphenyl)-2-thioxoimidazolidin-4-one | 81.2 |
Reaction Mechanisms and Chemical Transformations
Hydrolytic Cleavage Mechanisms of Imidazolidin-4-ones
Imidazolidin-4-ones are heterocyclic compounds that can undergo hydrolytic cleavage, a reaction of significant interest, particularly for the controlled release of bioactive molecules. The stability and rate of this cleavage are influenced by factors such as pH and the nature of the substituents on the imidazolidin-4-one (B167674) ring.
The general mechanism for the hydrolysis of imidazolidin-4-ones at neutral pH involves the reversible cleavage of the ring to release an amino acid amide and a carbonyl compound. mdpi.comresearchgate.net This reversibility is a key feature, allowing for the establishment of a dynamic equilibrium. mdpi.com In acidic conditions, the hydrolysis of related N-Mannich bases follows a sigmoidal pH-rate profile. nih.gov For some derivatives, the hydrolysis reactions can be described by first- and second-order reversible kinetics at higher pH levels. nih.gov The process can be influenced by the presence of surfactants, which can affect the rate of release. mdpi.com
A primary application of the hydrolytic lability of imidazolidin-4-ones is in the development of "profragrances" or "properfumes." unifr.ch These are non-volatile precursor molecules designed to slowly release volatile, fragrant aldehydes and ketones upon cleavage. unifr.ch This controlled release mechanism extends the perception of fragrance over a longer period. nih.gov
The formation and hydrolysis of imidazolidin-4-ones are reversible, which is crucial for their function as slow-release systems. mdpi.com In a closed system, a stable equilibrium is established between the imidazolidin-4-one and its constituent amino acid amide and carbonyl compound. mdpi.com When applied to a surface, the volatile fragrance component evaporates, shifting the equilibrium and prompting the cleavage of more precursor molecules to release the fragrance. This dynamic process ensures a long-lasting scent effect. mdpi.comnih.gov Dynamic headspace analysis on surfaces like dry cotton has been used to demonstrate and quantify the controlled release of fragrances from these precursors. nih.gov Studies have shown that under such non-equilibrium conditions, the headspace concentration of the released fragrance can be increased by a factor of 2 to 100 compared to the direct application of the unmodified fragrance. nih.gov
The kinetics of the hydrolytic cleavage of imidazolidin-4-ones are significantly affected by the steric properties of the substituents on the heterocyclic ring. The structure of the amino acid-derived portion and the carbonyl-derived portion both play a role in determining the rate of hydrolysis. mdpi.com
Generally, an increase in the size of the substituents at the C-5 position of the imidazolidin-4-one ring leads to a decrease in the rate of hydrolysis. unifr.ch Conversely, research on related derivatives has shown that increasing steric effects within the carbonyl component can increase the rate of hydrolysis. For instance, an imidazolidinone derived from cyclopentanone (B42830) showed a hydrolysis half-life of 3.1 hours at pH 7.4, while a derivative from propionaldehyde (B47417) had a half-life of 149 hours under the same conditions. researchgate.net In the context of 2-(2-phenylpropyl)imidazolidin-4-one, the bulky 2-phenylpropyl group at the C-2 position would be expected to exert a significant steric influence on the rate of ring-opening. Additionally, prolinamide-based precursors, which form tricyclic structures, have been observed to hydrolyze rapidly, possibly due to the release of ring strain upon cleavage. mdpi.comnih.gov
The following table illustrates the effect of the released carbonyl compound on the hydrolysis rate of glycinamide-based imidazolidin-4-ones.
| Released Carbonyl Compound | % Released after 1h (pH 7.3) | % Released after 240h (pH 7.3) |
| (-)-Menthone | 15-40% | 40% |
| 2-Heptanone | 15-40% | 50% |
| 5-Methyl-3-heptanone | 15-40% | >90% |
This data is generalized from studies on various imidazolidin-4-ones. unifr.ch
Nucleophilic Addition Pathways in Imidazolidin-4-one Formation
The primary synthetic route to imidazolidin-4-ones is through a cyclocondensation reaction, which involves nucleophilic addition pathways. This reaction is typically carried out between an α-amino acid amide (or its hydrochloride salt) and a carbonyl compound, such as an aldehyde or a ketone. mdpi.comresearchgate.net The reaction is often performed in a solvent like methanol (B129727) at reflux, frequently in the presence of a base such as triethylamine (B128534) (TEA) to neutralize the hydrochloride salt. mdpi.com
The mechanism involves the initial formation of a Schiff base (imine) or a hemiaminal intermediate through the nucleophilic attack of the primary amine of the amino acid amide on the carbonyl carbon of the aldehyde or ketone. This is followed by an intramolecular cyclization, where the amide nitrogen attacks the imine carbon (or its equivalent), leading to the formation of the five-membered imidazolidin-4-one ring after dehydration. ajchem-a.com More complex, one-step syntheses have also been developed, such as the tandem nucleophilic additions-decarboxylation-intramolecular cyclizations of imines with a Leuchs' anhydride. researchgate.net
For the specific synthesis of this compound, this general pathway would involve the reaction of an amino acid amide (like glycinamide) with 2-phenylpropanal.
Enolate Chemistry and Alkylation Strategies
The carbonyl group at the 4-position of the imidazolidin-4-one ring allows for the application of enolate chemistry. An enolate can be formed by deprotonating the α-carbon (the C-5 position) using a suitable base. bham.ac.uk The choice of base is critical and depends on the pKa of the α-proton. bham.ac.uk Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are commonly used to generate enolates under kinetic control, while weaker bases like alkoxides can be used to form thermodynamic enolates under equilibrium conditions. bham.ac.uklibretexts.org
Once formed, the enolate is a potent nucleophile and can react with various electrophiles. bham.ac.ukyoutube.com A key transformation is the alkylation of the enolate through an SN2 reaction with an alkyl halide. libretexts.orgmasterorganicchemistry.com This reaction results in the formation of a new carbon-carbon bond at the C-5 position of the imidazolidin-4-one ring. libretexts.org The efficiency of the alkylation is subject to the typical limitations of SN2 reactions, favoring primary and secondary alkyl halides. libretexts.org
This strategy allows for the introduction of various substituents at the C-5 position, enabling the synthesis of a diverse range of substituted imidazolidin-4-ones. For example, after the formation of the this compound core, subsequent deprotonation at C-5 with a strong base followed by quenching with an alkyl halide (e.g., methyl iodide) would yield a C-5 alkylated derivative. Chiral auxiliaries have been used to achieve diastereoselective alkylation of enolates derived from related systems. masterorganicchemistry.com
Other Relevant Transformative Reactions
Beyond hydrolysis and alkylation, the imidazolidin-4-one scaffold can participate in other chemical transformations. The N1-unsubstituted nitrogen can be a site for further functionalization. For instance, N1-alkylation of imidazolidin-4-ones has been performed under basic conditions to enhance their hydrolytic stability. researchgate.netnih.gov
The imidazolidin-4-one ring itself can be a precursor to other heterocyclic systems. For example, certain 5-arylideneimidazolidin-4-ones can be transformed into piperazine (B1678402) derivatives. nih.gov Additionally, the carbonyl group can potentially undergo reduction. Selective reduction of an imine bond in a related precursor using sodium borohydride (B1222165) (NaBH₄) in the presence of p-toluenesulfonic acid (p-TsOH) has been demonstrated, suggesting that the carbonyl or other functional groups within the imidazolidin-4-one structure could be targeted for reduction under specific conditions. researchgate.net Refluxing certain imidazolidin-4-one-containing salts in water can lead to the elimination of the original ketone component, resulting in the formation of a different salt structure. nih.gov
Stereochemistry and Chiral Synthesis
Generation and Separation of Diastereomers
The synthesis of chiral imidazolidin-4-ones often results in the formation of diastereomers, which must be separated to obtain stereochemically pure compounds. The generation of these diastereomers typically involves the condensation of a chiral amino amide with an aldehyde or ketone. The relative stereochemistry of the newly formed stereocenters is influenced by the reaction conditions and the nature of the starting materials.
Once a mixture of diastereomers is formed, their separation is commonly achieved using chromatographic techniques. High-performance liquid chromatography (HPLC) is a particularly powerful tool for this purpose. Diastereomers, having different physical properties, exhibit different interactions with the stationary phase of the chromatography column, allowing for their effective separation nih.gov. In some cases, fractional crystallization can also be employed, taking advantage of the differential solubility of the diastereomeric products. For instance, the separation of diastereomeric amides derived from chiral acids has been successfully achieved by a combination of recrystallization and HPLC nih.gov.
Absolute Stereochemistry Determination through Advanced Spectroscopic and Crystallographic Methods
Determining the absolute configuration of a chiral molecule is a crucial step in asymmetric synthesis. For imidazolidin-4-one (B167674) derivatives, a combination of advanced spectroscopic and crystallographic methods is employed to unambiguously assign the stereochemistry of each chiral center.
X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the absolute stereochemistry of crystalline compounds. This technique provides a detailed three-dimensional map of the atomic positions within the crystal lattice, allowing for the direct assignment of the (R) or (S) configuration of each stereocenter usm.edu.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), can be used to convert enantiomers or diastereomers into new diastereomeric derivatives (e.g., Mosher amides) that exhibit distinct signals in ¹H or ¹⁹F NMR spectra. The analysis of these chemical shift differences allows for the determination of the absolute configuration usm.edu.
Exciton Coupled Circular Dichroism (ECCD): This chiroptical technique is highly sensitive and can be used for nonempirical assignment of absolute stereochemistry. It involves complexing the chiral molecule with a chromophoric host, such as a porphyrin tweezer. The stereochemistry of the guest molecule induces a specific helicity in the host, which is detected as a characteristic ECCD signal, allowing for the determination of the guest's absolute configuration nsf.govnih.gov.
Application of Chiral Imidazolidin-4-one Derivatives in Asymmetric Catalysis
Chiral imidazolidin-4-one derivatives have emerged as a prominent class of nitrogen-containing ligands for enantioselective catalysis nih.govresearchgate.net. Their corresponding metal complexes, particularly with copper(II), have proven to be highly efficient catalysts in a variety of asymmetric reactions nih.govbeilstein-journals.orgbeilstein-archives.orgnih.gov. These catalysts have been successfully used in the synthesis of important chiral intermediates for the production of pharmaceuticals nih.govresearchgate.netbeilstein-archives.org.
The asymmetric Henry (nitroaldol) reaction is a fundamental carbon-carbon bond-forming reaction that produces β-nitro alcohols, which are valuable synthetic intermediates. Copper(II) complexes of chiral ligands based on imidazolidin-4-one derivatives have demonstrated remarkable catalytic activity and enantioselectivity in these reactions nih.govbeilstein-journals.orgbeilstein-archives.orgnih.gov. The catalysts have achieved high enantiomeric excess (ee) values, often exceeding 90% beilstein-archives.org.
Research has shown that the enantioselectivity of these catalysts is very high and is dependent on the relative configuration of the ligand used nih.govnih.gov. This allows for selective access to either enantiomer of the product by choosing the appropriate catalyst stereoisomer.
Table 1: Performance of Chiral Imidazolidin-4-one-Cu(II) Catalysts in Asymmetric Henry Reactions
| Ligand Configuration | Aldehyde | Enantiomeric Excess (ee) | Major Enantiomer |
|---|---|---|---|
| cis | Benzaldehyde | up to 97% | S |
| trans | Benzaldehyde | up to 96% | R |
| cis | 4-Nitrobenzaldehyde | >95% | S |
Note: Data compiled from findings where cis- and trans-configurations of ligands were compared under similar conditions. nih.govnih.gov
The asymmetric aldol reaction is another cornerstone of organic synthesis for the construction of chiral β-hydroxy carbonyl compounds. Proline-type imidazolidin-4-one derivatives have been successfully employed as organocatalysts in asymmetric aldol reactions beilstein-journals.orgnih.gov. Under optimized conditions, these catalysts can furnish aldol products with enantioselectivities of up to 91% ee nih.govbeilstein-journals.orgnih.gov. The reactions are typically performed at low temperatures in solvents like DMF to achieve maximal enantioselectivity and conversion beilstein-archives.org.
Table 2: Enantioselective Aldol Reaction Catalyzed by a Proline-type Imidazolidin-4-one Derivative
| Aldehyde | Ketone | Temperature (°C) | Solvent | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| 4-Nitrobenzaldehyde | Cyclohexanone | -25 | DMF | up to 91% |
| Benzaldehyde | Cyclohexanone | -25 | DMF | 86% |
| 4-Chlorobenzaldehyde | Cyclohexanone | -25 | DMF | 82% |
Note: Data represents findings from studies on proline-derived imidazolidin-4-one organocatalysts. beilstein-journals.orgbeilstein-archives.org
The stereochemical outcome of reactions catalyzed by chiral imidazolidin-4-one complexes is profoundly influenced by the ligand's configuration. A key finding is that the relative stereochemistry of the substituents on the imidazolidin-4-one ring dictates the chirality of the product nih.govbeilstein-journals.orgnih.gov.
In asymmetric Henry reactions, ligands with a cis-configuration at the imidazolidine-4-one ring typically yield the (S)-enantiomer of the nitroaldol product nih.govbeilstein-journals.orgnih.gov.
Conversely, the use of ligands with a trans-configuration leads to the formation of the (R)-enantiomer nih.govbeilstein-journals.orgnih.gov.
This predictable relationship between ligand stereochemistry and product stereochemistry is of great synthetic value. Furthermore, the nature and position of substituents on the imidazolidin-4-one ring also play a crucial role. For instance, the introduction of a methyl group at the 2-position of the ring has been shown to improve enantioselectivity in certain cases beilstein-archives.org. The steric hindrance provided by alkyl groups at the 5-position is also considered fundamental to achieving high enantioselectivity, as it effectively blocks one face of the substrate from attack beilstein-journals.orgbeilstein-archives.org.
Stereospecific Approaches for α-Methylated Amino Acid Synthesis using Imidazolidinones
Imidazolidin-4-ones serve as valuable chiral glycine equivalents for the stereospecific synthesis of α-amino acids, including more complex α-methylated derivatives researchgate.net. These amino acids are of interest due to their ability to induce specific secondary structures in peptides usm.edu.
A well-established method involves the use of 2,5-disubstituted imidazolidin-4-ones. The synthesis of enantiomerically pure α-methyl-L-tryptophan provides a clear example of this strategy researchgate.netnih.gov. The process begins with the synthesis of a cis-2,5-disubstituted 2-tert-butyl-5-(indol-3-yl)methylimidazolidin-4-one nih.gov. The enolate of this compound is generated using a strong base like lithium diisopropylamide (LDA) and is then successfully methylated with methyl iodide. In contrast, the corresponding trans-disubstituted derivative fails to undergo methylation, highlighting the critical role of stereochemistry in this synthetic approach nih.gov. Subsequent hydrolysis of the methylated product yields the desired enantiomerically pure α-methyl-L-tryptophan researchgate.netnih.gov. This method demonstrates a highly stereospecific route to α-methylated amino acids, where the stereochemistry of the imidazolidinone template directly controls the configuration of the newly created stereocenter.
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a powerful, non-destructive technique for determining the precise arrangement of atoms within a molecule. For 2-(2-Phenylpropyl)imidazolidin-4-one, a suite of NMR experiments provides invaluable information regarding its constitution and spatial configuration.
1D and 2D Homonuclear and Heteronuclear NMR for Structural Elucidation and Stereochemical Assignment
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers the initial framework for structural analysis. The ¹H NMR spectrum would reveal distinct signals corresponding to the protons of the imidazolidin-4-one (B167674) ring and the 2-phenylpropyl substituent. The aromatic protons of the phenyl group would typically appear as a multiplet in the downfield region (δ 7.0-7.5 ppm). The methine proton of the phenylpropyl group would likely be observed as a multiplet, coupled to the adjacent methyl and methylene (B1212753) protons. The methyl protons would present as a doublet, and the methylene protons adjacent to the phenyl group would also form a multiplet. Within the imidazolidin-4-one ring, the methylene protons and the N-H protons would exhibit characteristic chemical shifts.
The ¹³C NMR spectrum would complement the proton data by identifying all unique carbon environments. Key signals would include those for the carbonyl carbon (C-4) of the imidazolidin-4-one ring, typically in the range of δ 170-180 ppm, and the carbons of the phenyl ring between δ 125-145 ppm. The aliphatic carbons of the 2-phenylpropyl substituent and the imidazolidin-4-one core would resonate in the upfield region of the spectrum.
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular puzzle. Homonuclear Correlation Spectroscopy (COSY) would establish proton-proton coupling networks, for instance, connecting the methine proton of the 2-phenylpropyl group to its neighboring methyl and methylene protons. Heteronuclear correlation techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for assigning proton and carbon signals definitively. HSQC would link each proton to its directly attached carbon atom, while HMBC would reveal longer-range (2-3 bond) correlations, for example, from the protons of the 2-phenylpropyl side chain to the C-2 carbon of the imidazolidin-4-one ring, confirming the point of attachment.
Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed for stereochemical assignment, revealing through-space proximities between protons, which can help determine the relative configuration of substituents on the imidazolidin-4-one ring.
| ¹H NMR (Predicted) Chemical Shift (δ) Ranges | ¹³C NMR (Predicted) Chemical Shift (δ) Ranges |
| Proton | Range (ppm) |
| Aromatic (Phenyl) | 7.0 - 7.5 |
| N-H (Imidazolidinone) | 5.0 - 8.0 |
| CH (Phenylpropyl) | 2.5 - 3.5 |
| CH₂ (Phenylpropyl) | 2.0 - 3.0 |
| CH₃ (Phenylpropyl) | 1.0 - 1.5 |
| CH₂ (Imidazolidinone) | 3.0 - 4.0 |
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of fragmentation patterns.
Electrospray Ionization-Ion Trap Mass Spectrometry (ESI-MSn) for Fragmentation Analysis
Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of intact molecular ions. In the positive ion mode, this compound would be expected to form a protonated molecule, [M+H]⁺. An ion trap mass spectrometer allows for tandem mass spectrometry (MSn) experiments, where the [M+H]⁺ ion can be isolated and subjected to collision-induced dissociation (CID) to induce fragmentation.
The fragmentation of the protonated molecule would likely proceed through several key pathways. A primary fragmentation event would be the cleavage of the bond between the imidazolidin-4-one ring and the 2-phenylpropyl substituent. This could result in the formation of a stable benzyl (B1604629) or tropylium (B1234903) cation (m/z 91) through cleavage and rearrangement of the phenylpropyl side chain. Another significant fragmentation pathway would involve the loss of the entire 2-phenylpropyl group, leading to a fragment corresponding to the protonated imidazolidin-4-one ring. Further fragmentation of the imidazolidin-4-one ring itself could occur through the loss of small neutral molecules such as CO, NH₃, or HNCO. The systematic analysis of these fragment ions in MSn experiments allows for the reconstruction of the molecular structure. Studies on similar imidazolidin-4-one derivatives have demonstrated characteristic fragmentation mechanisms that provide deep insights into their structures. core.ac.uk
| Predicted Fragment Ion (m/z) | Proposed Structure/Loss |
| [M+H]⁺ | Protonated molecule |
| [M+H - C₉H₁₁]⁺ | Loss of the 2-phenylpropyl radical |
| 119 | 2-Phenylpropyl cation |
| 91 | Tropylium ion (from rearrangement of benzyl cation) |
| [Imidazolidinone ring fragments] | Resulting from ring cleavage (e.g., loss of CO, HNCO) |
High-Resolution Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. For this compound (C₁₂H₁₆N₂O), HRMS would be able to distinguish its exact mass from that of other ions with the same nominal mass but different elemental formulas. This precise mass measurement is crucial for confirming the molecular formula of the compound and its fragments, thereby lending a high degree of confidence to the structural assignment.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its constituent functional groups. The presence of N-H bonds in the imidazolidin-4-one ring would give rise to stretching vibrations typically observed in the region of 3200-3400 cm⁻¹. nih.gov A strong, sharp absorption band characteristic of the carbonyl (C=O) group of the cyclic amide (lactam) would be expected in the range of 1680-1720 cm⁻¹. tandfonline.commdpi.com
The aromatic C-H stretching vibrations of the phenyl ring would appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the 2-phenylpropyl group and the imidazolidin-4-one ring would be observed just below 3000 cm⁻¹. The C-N stretching vibrations within the imidazolidin-4-one ring would likely produce absorptions in the fingerprint region, typically between 1200 and 1400 cm⁻¹. The presence of these characteristic bands in the IR spectrum provides confirmatory evidence for the key functional groups of this compound.
| Functional Group | Characteristic IR Absorption Range (cm⁻¹) |
| N-H Stretch (Amide) | 3200 - 3400 |
| Aromatic C-H Stretch | > 3000 |
| Aliphatic C-H Stretch | < 3000 |
| C=O Stretch (Amide) | 1680 - 1720 |
| C-N Stretch | 1200 - 1400 |
Advanced Spectroscopic Characterization of this compound
Following a comprehensive search of scientific literature and spectroscopic databases, it has been determined that specific experimental data for the advanced spectroscopic characterization of the compound this compound, as outlined in the requested sections, is not publicly available.
Detailed research findings and data tables for Raman Spectroscopy, Surface-Enhanced Raman Scattering (SERS), X-ray Crystallography, and Electronic and Fluorescence Spectroscopy (including absorption studies, fluorescence lifetimes, and quantum yields) specifically for this compound could not be located.
General principles and applications of these techniques are well-documented for other related compounds and in the broader field of analytical chemistry:
Raman Spectroscopy is a powerful technique for probing the vibrational modes of molecules, providing a "fingerprint" for identification and structural analysis. dtu.dk
Surface-Enhanced Raman Scattering (SERS) significantly amplifies the Raman signal of molecules adsorbed on or near plasmonic nanostructures, enabling detection at very low concentrations. nih.govchemrxiv.org
X-ray Crystallography is the definitive method for determining the three-dimensional molecular structure of a compound in its solid, crystalline state, which is crucial for confirming stereochemistry. nih.govnih.gov
Electronic and Fluorescence Spectroscopy investigate the electronic transitions within a molecule. Absorption spectroscopy measures the wavelengths of light a compound absorbs, while fluorescence spectroscopy analyzes the light emitted after excitation. researchgate.netnih.gov Key parameters such as fluorescence lifetime (the average time the molecule stays in its excited state) and quantum yield (the efficiency of the fluorescence process) provide deep insights into the molecule's photophysical properties. mdpi.comresearchgate.netnih.gov
While these techniques are standard for the characterization of novel chemical compounds, published studies applying them to this compound are not present in the available search results. Therefore, the creation of an article with specific data tables and detailed research findings as requested is not possible at this time.
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the optimal three-dimensional arrangement of atoms and the distribution of electrons.
Density Functional Theory (DFT) has become a primary method for studying the structural and electronic properties of heterocyclic compounds like imidazolidin-4-one (B167674) derivatives. mdpi.comscirp.org This approach is favored for its balance of computational cost and accuracy. DFT calculations are typically employed to determine the most stable molecular geometry by finding the minimum energy conformation. researchgate.net
For imidazolidinone-containing molecules, DFT methods such as B3LYP, often paired with basis sets like 6-31G(d,p) or 6-311G(d,p), are used to optimize geometrical parameters. scirp.orgresearchgate.netiau.ir These calculations provide precise data on bond lengths, bond angles, and dihedral angles. researchgate.net For instance, studies on related imidazolidin-2,4-dione structures show that the five-membered ring often adopts a flattened envelope conformation. iau.ir Such structural details are crucial as they influence the molecule's physical properties and how it interacts with biological targets.
Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic transitions. libretexts.orgyoutube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.orgacadpubl.eu
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability. malayajournal.orgirjweb.com A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comaimspress.com Conversely, a small energy gap suggests the molecule is more reactive and prone to charge transfer. malayajournal.orgacadpubl.euresearchgate.net Analysis of the distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attacks. acadpubl.eu
While specific values for 2-(2-Phenylpropyl)imidazolidin-4-one are not available in the cited literature, the table below presents typical HOMO-LUMO data for related heterocyclic compounds, calculated using DFT, to illustrate the application of FMO analysis.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2715 | 4.0106 | malayajournal.orgacadpubl.eu |
| 2-(p-tolyl)-2,3-dihydro-1H-perimidine | - | - | 4.25 | researchgate.net |
| 1,1'-(5-bromo-1H-imidazole-2,4-diyl)dipyrimidine-2,4(1H,3H)-dione) | -6.2967 | -1.8096 | 4.4871 | irjweb.com |
| 2-phenyl-4-(prop-2-yn-1-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one | - | - | 5.3601 | researchgate.net |
This table is for illustrative purposes, showing data for structurally related compounds.
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govmdpi.com By simulating the motions of atoms and molecules, MD can be used to explore the conformational landscape of this compound. This technique assesses the flexibility of different parts of the molecule and identifies the most stable, low-energy conformations it can adopt. nih.govnih.gov Understanding the molecule's conformational preferences is vital, as the specific three-dimensional shape it adopts often dictates its ability to bind to a biological target. semanticscholar.orgresearchgate.net
Docking Studies for Ligand-Protein Interactions and Mechanism Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. nih.gov For this compound, docking studies can predict its binding affinity and interaction patterns with various protein targets. mdpi.commdpi.com This is crucial for identifying potential mechanisms of action and for drug discovery efforts. nih.gov
The process involves placing the ligand (the small molecule) into the binding site of a target protein and calculating the binding energy for different conformations. ajchem-a.com Studies on similar imidazolidine (B613845) scaffolds have explored their interactions with targets like EGFR, HER2, and various kinases, identifying key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex. mdpi.comnih.govsemanticscholar.org These predictive studies help rationalize structure-activity relationships (SAR) and guide the design of more potent and selective molecules. nih.gov
Prediction of Spectroscopic Properties from Theoretical Models
Theoretical models, particularly DFT, are widely used to predict the spectroscopic properties of molecules. nih.gov By calculating properties like vibrational frequencies and nuclear magnetic shielding tensors, it is possible to generate theoretical FT-IR, Raman, and NMR spectra. researchgate.netnih.gov These predicted spectra serve as a valuable tool for interpreting and confirming experimental data. researchgate.net For a novel or modified compound like this compound, comparing theoretical spectra with experimental results can provide definitive structural validation. nih.gov
Global Chemical Reactivity Parameters
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. A harder molecule has a larger HOMO-LUMO gap. irjweb.commdpi.com
Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo electronic changes.
Electronegativity (χ): The power of an atom or molecule to attract electrons to itself. mdpi.com
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, indicating its electrophilic character. researchgate.netmdpi.com
These parameters help to characterize the chemical behavior of this compound, predicting its stability and the nature of its potential chemical reactions. mdpi.com
The following table provides illustrative values for these parameters for a related chalcone (B49325) compound, demonstrating how these descriptors are used.
| Parameter | Formula | Calculated Value (eV) | Reference |
| HOMO Energy | EHOMO | -5.89 | mdpi.com |
| LUMO Energy | ELUMO | -2.14 | mdpi.com |
| Energy Gap (ΔE) | ELUMO - EHOMO | 3.75 | mdpi.com |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 1.875 | mdpi.com |
| Chemical Softness (S) | 1/η | 0.533 | mdpi.com |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.015 | mdpi.com |
| Electrophilicity Index (ω) | χ²/2η | 4.298 | mdpi.com |
This table is for illustrative purposes, using data for 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one.
Mechanistic Insights into Biological Activities
Antimicrobial Action Mechanisms
Derivatives of imidazolidin-4-one (B167674) have demonstrated a range of antimicrobial properties. ajchem-a.comresearchgate.net The proposed mechanisms often involve interactions with bacterial cellular structures, analogous to the action of natural host defense peptides.
Cellular Membrane Disruption Analogies to Host Defense Peptides
While direct studies on "2-(2-Phenylpropyl)imidazolidin-4-one" are unavailable, the mechanism of action for many antimicrobial agents involves the disruption of the bacterial cell membrane. This process is initiated by the electrostatic attraction between the compound and the negatively charged components of the microbial membrane. Following this initial binding, the agent may insert itself into the lipid bilayer, altering its fluidity and integrity. This can lead to the formation of pores or channels, causing leakage of essential intracellular contents and ultimately leading to cell death. This mode of action is a hallmark of many host defense peptides and synthetic mimics.
Antineoplastic Action Mechanisms
The imidazolidin-4-one scaffold is a key feature in several compounds investigated for their anticancer properties. nih.govnih.gov These derivatives have been shown to induce cancer cell death through multiple pathways, including the induction of apoptosis and the inhibition of critical cell signaling cascades.
Apoptosis Induction Pathways (ROS, JNK, Bax/Bcl-2 Modulation)
Several studies on imidazolidin-4-one derivatives highlight their ability to trigger apoptosis, or programmed cell death, in cancer cells. One prominent mechanism involves the generation of Reactive Oxygen Species (ROS). nih.gov
For example, a novel imidazolidin-4-one derivative, referred to as compound 9r, was found to induce significant apoptosis in human colorectal cancer cells. nih.gov The mechanism was elucidated as follows:
ROS Production: Treatment with the compound led to a marked increase in intracellular ROS levels. nih.gov
JNK Pathway Activation: The elevated ROS subsequently activated the c-Jun N-terminal kinase (JNK) signaling pathway. nih.gov
Bax/Bcl-2 Modulation: The activated JNK pathway and high ROS levels led to an upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical step that permeabilizes the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases, ultimately executing the apoptotic program. nih.gov
This ROS-JNK-Bcl-2 axis represents a key pathway through which imidazolidin-4-one compounds can exert their anticancer effects. nih.gov The table below summarizes findings for a representative imidazolidin-4-one derivative's effect on apoptotic markers.
| Cell Line | Treatment | Key Mechanistic Finding | Result |
| HCT116 (Colorectal Cancer) | Imidazolidin-4-one derivative (9r) | ROS Production | Significant Increase |
| HCT116 (Colorectal Cancer) | Imidazolidin-4-one derivative (9r) | JNK Pathway | Activation |
| HCT116 (Colorectal Cancer) | Imidazolidin-4-one derivative (9r) | Bax/Bcl-2 Ratio | Increased |
| HepG2 (Liver Cancer) | 2-thioxoimidazolidin-4-one derivative | Apoptosis Induction | 19.35-fold increase in apoptotic cells nih.gov |
| HepG2 (Liver Cancer) | 2-thioxoimidazolidin-4-one derivative | Gene Expression | Upregulation of p53, PUMA, Caspases; Downregulation of Bcl-2 nih.gov |
Inhibition of Key Signaling Pathways (e.g., PI3K/AKT, VEGFR-2)
Beyond direct apoptosis induction, imidazolidin-4-one derivatives can interfere with signaling pathways essential for cancer cell proliferation, survival, and angiogenesis. Research on related 2-thioxoimadazolidin-4-one compounds has demonstrated potent inhibition of the PI3K/AKT pathway at both the gene and protein levels in liver cancer cells. nih.gov The PI3K/AKT pathway is a central regulator of cell growth and survival, and its inhibition is a validated strategy in cancer therapy. Molecular docking simulations have supported these findings, predicting favorable interactions between these compounds and the PI3K/AKT proteins. nih.gov
While direct inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) by imidazolidin-4-ones is not explicitly detailed in the available literature, related compounds have shown potent antiangiogenic activities, suggesting a potential role in disrupting tumor blood supply. nih.gov
Antimalarial Mechanisms of Action
The imidazolidin-4-one structure has also been incorporated into compounds designed to combat malaria. Peptidomimetic derivatives of the known antimalarial drug primaquine, featuring an imidazolidin-4-one ring, have shown activity against both the blood stage of chloroquine-resistant Plasmodium falciparum and the developmental stages of Plasmodium berghei in mosquitoes. nih.gov
The precise mechanism for these specific derivatives is under investigation, but a common target for many antimalarial drugs is the parasite's digestive vacuole. nih.gov Inside this organelle, the parasite digests hemoglobin, releasing large quantities of toxic heme. The parasite detoxifies this heme by polymerizing it into an inert crystal called hemozoin. A key antimalarial mechanism, employed by drugs like chloroquine, is the inhibition of this hemozoin formation. nih.gov It is plausible that imidazolidin-4-one derivatives could act through a similar mechanism, disrupting the parasite's ability to detoxify heme and leading to its death.
Gametocytocidal Activity
The potential for compounds featuring an imidazolidinone core to exhibit gametocytocidal activity against pathogens such as Plasmodium falciparum, the causative agent of malaria, is an area of active research. While direct studies on this compound are not extensively documented, research into structurally related compounds provides valuable insights. For instance, novel imidazo[4,5-c]quinolin-2-ones, which contain a related heterocyclic structure, have been synthesized and evaluated for their activity against both asexual blood stages and late-stage gametocytes of P. falciparum nih.gov.
Transmission of malaria is dependent on the presence of mature male and female gametocytes in the bloodstream. Compounds with gametocytocidal activity are crucial for preventing the spread of the disease. In the study of imidazo[4,5-c]quinolin-2-ones, structure-activity relationship (SAR) explorations led to the identification of potent derivatives with significant activity against both asexual and sexual stages of the parasite, coupled with low cytotoxicity in mammalian cells nih.gov. This suggests that the imidazolidinone-like scaffold can be a viable starting point for the development of new antimalarial agents that can block transmission. The mechanism of such activity often involves targeting essential parasite processes, and while not fully elucidated for this specific class, it underscores the potential of the broader chemical family to which this compound belongs.
Enzyme Dimerization Disruption (e.g., Trypanothione Reductase)
Trypanothione reductase (TR) is a critical enzyme in the redox metabolism of trypanosomatid parasites, which are responsible for diseases like leishmaniasis and trypanosomiasis plos.orgnih.govnih.govfrontiersin.orgmdpi.com. This enzyme is essential for parasite survival as it maintains the intracellular thiol balance, protecting the parasite from oxidative stress plos.orgnih.govfrontiersin.org. Because TR is absent in humans, it represents a prime target for the development of selective antiparasitic drugs nih.govnih.govfrontiersin.org.
The enzyme functions as a dimer, and its catalytic activity is dependent on this quaternary structure. Disruption of the enzyme's dimerization is a potential mechanism for inhibition. While various classes of compounds have been investigated as TR inhibitors, there is currently a lack of specific published research detailing the activity of this compound or related imidazolidin-4-one scaffolds as disruptors of trypanothione reductase dimerization. The large and relatively featureless active site of TR makes it a challenging target for computational screening, leading researchers to employ combined in vitro and in silico methods to identify novel inhibitors plos.org. Further research would be necessary to determine if the imidazolidin-4-one scaffold could be adapted to interact with the dimer interface or the active site of TR.
Other Biological Activities and Mechanistic Postulations
Phosphodiesterase 4 Inhibition
Phosphodiesterase 4 (PDE4) is a key enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a second messenger involved in a multitude of cellular processes, particularly in inflammatory and immune cells pneumon.orgnih.govwikipedia.orgmdpi.com. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses inflammatory responses nih.govmdpi.com. This mechanism has made PDE4 a significant target for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis nih.govwikipedia.org.
Despite the therapeutic importance of PDE4 inhibitors, there is no specific data available in the current scientific literature to suggest that this compound acts as an inhibitor of this enzyme. The development of PDE4 inhibitors has largely focused on other chemical scaffolds, and the potential for the imidazolidin-4-one core to interact with the active site of PDE4 has not been established.
Selective Human Neutrophil Elastase Inhibition
Human Neutrophil Elastase (HNE) is a serine protease stored in the azurophilic granules of neutrophils mdpi.com. It plays a role in the degradation of various extracellular matrix proteins mdpi.com. While essential for immune defense, excessive HNE activity is implicated in the pathology of inflammatory diseases mdpi.com.
Research into inhibitors of HNE has explored compounds based on an N-amino-4-imidazolidinone scaffold, which is structurally related to this compound. A study detailed the synthesis and screening of a series of these compounds, leading to the identification of a selective, low micromolar reversible competitive inhibitor of HNE nih.govnih.gov. The study highlights that the N-amino-4-imidazolidinone scaffold allows for multiple points of diversity, making it a suitable framework for designing specific inhibitors nih.gov. The inhibitory activity of several synthesized compounds from this class against HNE is presented in the table below.
| Compound Number | Structure/Modification | % Inhibition of HNE (at inhibitor/enzyme ratio of 500) |
|---|---|---|
| 7 | (RS)-N-((RS)-4-Benzyl-5-oxoimidazolidin-1-yl)benzamide | 14 |
| 8 | (RS)-N-((RS)-4-Benzyl-5-oxoimidazolidin-1-yl)-2-phenylacetamide | 17 |
| 14 | (RS)-1-Benzyl-N-((RS)-4-benzyl-5-oxoimidazolidin-1-yl)succinamide | 22 |
| 24 | (RS)-N-((RS)-4-Benzyl-5-oxoimidazolidin-1-yl)-2-(naphthalen-1-yl)acetamide | 70 |
| 26 | (RS)-N-((RS)-4-Benzyl-5-oxoimidazolidin-1-yl)-2-(naphthalen-2-yl)acetamide | 68 |
Data sourced from research on N-amino-4-imidazolidinone derivatives nih.gov.
These findings indicate that the imidazolidinone core can serve as a scaffold for potent and selective HNE inhibitors. The mechanism is competitive, suggesting that these compounds bind to the active site of the enzyme, preventing its interaction with natural substrates.
Bioisosteric Modification Strategies and Mechanistic Impact
Bioisosterism is a fundamental strategy in medicinal chemistry used to optimize drug properties by replacing a functional group with another that has similar physical or chemical characteristics nih.govdrughunter.commdpi.com. The imidazolidinone ring itself can be considered a bioisostere. Recent research has highlighted the use of (4H)-imidazolones as non-aromatic bioisosteres for amide bonds chemrxiv.org.
This has significant implications for peptide drug design, where metabolic instability of the peptide backbone is a major hurdle. Replacing an amide bond with an imidazolone can introduce conformational constraints and improve resistance to enzymatic degradation. A novel method has been developed for the on-resin installation of (4H)-imidazolone bioisosteres into peptides, demonstrating their utility as cis-amide bond surrogates chemrxiv.org. This strategy can pre-organize linear peptides for macrocyclization, a technique often used to enhance receptor binding and bioavailability.
For a molecule like this compound, bioisosteric modification could involve several strategies:
Ring Modification : Altering the imidazolidinone ring itself, for example, by replacing a nitrogen or carbon atom with another heteroatom to modulate electronic properties and hydrogen bonding capabilities.
Side Chain Modification : Replacing the 2-phenylpropyl group with other substituents to explore different binding pockets of a target enzyme or to alter physicochemical properties like solubility and lipophilicity.
Scaffold Hopping : Replacing the entire imidazolidinone scaffold with another heterocyclic system that maintains the key pharmacophoric features required for biological activity.
The mechanistic impact of such modifications would be profound, potentially altering the compound's binding mode, target selectivity, and pharmacokinetic profile. For instance, introducing a bioisostere that changes the hydrogen bonding pattern could switch a compound from a competitive inhibitor to a non-competitive one by causing it to bind to an allosteric site.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(2-Phenylpropyl)imidazolidin-4-one, and what are the critical reaction parameters?
- Answer : The compound can be synthesized via cyclocondensation of substituted amines with carbonyl derivatives. For example, refluxing 2-phenylpropylamine with glyoxal derivatives in ethanol under acidic conditions (e.g., using HCl) yields the imidazolidin-4-one core. Key parameters include reaction time (8–12 hours), temperature (70–80°C), and stoichiometric ratios (1:1.2 amine to carbonyl) to minimize side products like uncyclized intermediates . Characterization typically involves FT-IR (C=O stretch at ~1700 cm⁻¹) and ¹H NMR (distinct peaks for imidazolidinone protons at δ 3.5–4.5 ppm) .
Q. How can researchers optimize purification methods for this compound?
- Answer : Recrystallization from ethanol/water mixtures (8:2 v/v) is effective for removing unreacted amines. Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) resolves closely related impurities, such as thiazolidinone byproducts. Purity ≥95% is confirmed via HPLC (C18 column, acetonitrile/water gradient) with retention times compared to reference standards .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- Answer :
- FT-IR : Confirms carbonyl (C=O) and NH stretches.
- ¹H/¹³C NMR : Assigns protons and carbons in the imidazolidinone ring and phenylpropyl side chain.
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₂H₁₄N₂O requires m/z 202.1106) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) analyze electrophilic centers (e.g., carbonyl carbon) and frontier molecular orbitals (HOMO-LUMO gaps). Solvent effects (e.g., ethanol) are modeled using polarizable continuum models (PCM). Results guide experimental design for functionalization at the 1- or 3-position of the imidazolidinone ring .
Q. What strategies resolve contradictory data in stability studies of this compound under varying pH conditions?
- Answer :
- For acid instability (pH <3) : Degradation products (e.g., hydrolyzed amine) are identified via LC-MS/MS and compared to synthetic references.
- For oxidative degradation (pH >9) : Accelerated stability testing (40°C/75% RH) with peroxide additives isolates radical intermediates.
- Method : Use a multi-technique approach (HPLC, NMR, kinetic modeling) to distinguish degradation pathways .
Q. How can structure-activity relationship (SAR) studies improve the pharmacological profile of this compound derivatives?
- Answer :
- Modifications : Introduce substituents (e.g., halogens, methyl groups) at the phenyl ring to enhance lipophilicity (logP) or metabolic stability.
- Assays : Test in vitro enzyme inhibition (e.g., cyclooxygenase-2) and correlate with docking simulations (AutoDock Vina) to prioritize synthetic targets .
Methodological Tables
Table 1 : Key Analytical Parameters for this compound
| Parameter | Conditions/Results | Reference |
|---|---|---|
| HPLC Retention | 8.2 min (C18, 60% acetonitrile) | |
| Melting Point | 142–144°C | |
| LogP (Predicted) | 2.1 (ChemAxon) |
Table 2 : Common Synthetic Byproducts and Resolution Methods
| Byproduct | Resolution Strategy | Reference |
|---|---|---|
| Thiazolidinone | Column chromatography (ethyl acetate/hexane) | |
| Uncyclized Amine | Recrystallization (ethanol/water) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
